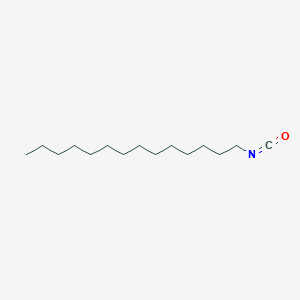![molecular formula C13H11ClO4 B1352892 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid CAS No. 832739-89-6](/img/structure/B1352892.png)
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid
Overview
Description
“5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid” is a chemical compound. It is related to 4-Chloro-2-methylphenoxyacetic acid (MPCA), which is a herbicide . The molecular weight of a similar compound, Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester, is 214.646 .
Synthesis Analysis
The synthesis of a similar compound, 4-Chloro-2-methylphenoxyacetic acid, involves the addition of appropriate ligands on suitable places of phenoxy acidic acid . A Chinese source describes a synthesis process involving 2-methylphenoxymethanoic acid, magnesium chloride, and 2,5-dichlorothiazole .Molecular Structure Analysis
The molecular structure of “this compound” is related to the structures of similar compounds. For example, a compound with a similar structure, 5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid, has a molecular formula of C16H17ClO4 .Scientific Research Applications
Photoisomerization and Synthetic Applications
Research into the photoisomerization of α, β-unsaturated carboxylic acids and their derivatives highlights innovative approaches to chemical synthesis. For instance, the photochemically induced lactonization process for synthesizing furanones demonstrates the utility of light-mediated transformations in organic chemistry (Biot, Keukeleire, & Verzele, 2010).
Analytical Detection in Environmental Samples
The development of rapid analytical methods for detecting chlorophenoxy acid herbicides in water showcases the environmental monitoring applications of related compounds. Techniques involving in situ esterification followed by liquid-liquid extraction and gas chromatography-mass spectrometry underline the importance of sensitive detection methods for environmental protection (Catalina, Dallüge, Vreuls, & Brinkman, 2000).
Advances in Synthetic Chemistry
The regioselective synthesis of furoic acids demonstrates their potential as scaffolds for developing compounds with biological activity, such as insulin receptor activators. This area of research indicates the versatility of these compounds in medicinal chemistry applications (Chou, Chen, Chen, & Chang, 2006).
Environmental Degradation Studies
Investigations into the adsorption and degradation of phenoxyalkanoic acid herbicides in soils provide critical insights into the environmental fate of these chemicals. Understanding their potential for groundwater contamination is essential for assessing environmental risks and developing strategies for mitigating adverse effects (Paszko, Muszyński, Materska, Bojanowska, Kostecka, & Jackowska, 2016).
Exploration of Bioactive Compounds
The discovery of new phenol derivatives from marine-derived fungi illustrates the ongoing search for novel bioactive compounds. Such research underscores the potential of natural products in drug discovery and development (Mei, Nong, Wang, Sun, Huang, Luo, Zheng, & Chen, 2020).
Biochemical Analysis
Biochemical Properties
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including phenol hydroxylases and catechol 1,2-dioxygenases . These interactions involve the cleavage of ether bonds and the subsequent metabolism of the compound into various intermediates. The nature of these interactions is primarily enzymatic, leading to the formation of metabolites such as 3,5-dichlorocatechol and 5-chloro-3-methylcatechol .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This results in altered gene expression and modulation of inflammatory responses in various cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It mimics the action of plant growth hormones, leading to uncontrolled growth and eventual cell death in susceptible cells . The compound’s mechanism of action involves the inhibition of specific enzymes and the activation of others, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound undergoes enzymatic degradation, leading to the formation of various metabolites . These metabolites can have different effects on cellular processes, depending on their concentration and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as phenol hydroxylases and catechol 1,2-dioxygenases, leading to the formation of metabolites like 3,5-dichlorocatechol and 5-chloro-3-methylcatechol . These metabolic pathways are essential for the compound’s breakdown and utilization within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in various cellular compartments . The distribution of the compound can influence its overall activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
5-[(4-chloro-2-methylphenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-8-6-9(14)2-4-11(8)17-7-10-3-5-12(18-10)13(15)16/h2-6H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZHOWDFRVZJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189573 | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832739-89-6 | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







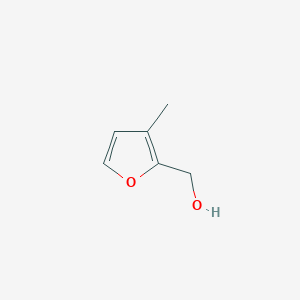
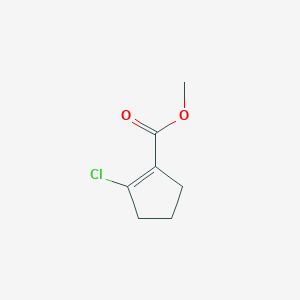
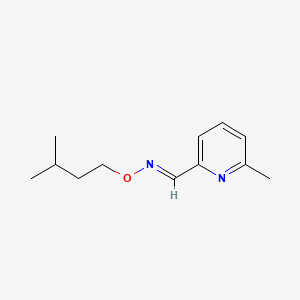



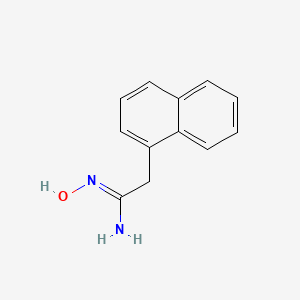

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
